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Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation

of novel chemical entities is a cornerstone of progress. 3-Chloro-6-(4-
piperidyloxy)pyridazine, with its pyridazine core and piperidine moiety, represents a class of

heterocyclic compounds of significant interest to medicinal chemists. The interplay of its

electron-deficient pyridazine ring and the flexible piperidine system offers a versatile scaffold

for therapeutic intervention. This guide provides an in-depth analysis of the spectroscopic data

for this compound, offering researchers and drug development professionals a comprehensive

reference for its structural verification and characterization. The methodologies and

interpretations presented herein are grounded in established spectroscopic principles and field-

proven insights to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview
The structure of 3-Chloro-6-(4-piperidyloxy)pyridazine (C₉H₁₂ClN₃O) dictates a unique

spectroscopic fingerprint. The key structural features to be interrogated are the substituted

pyridazine ring, the piperidinyloxy linkage, and the saturated piperidine ring. Each

spectroscopic technique provides a unique piece of the structural puzzle, and a holistic

analysis of the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous

characterization.
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Caption: Molecular structure of 3-Chloro-6-(4-piperidyloxy)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 3-Chloro-6-(4-piperidyloxy)pyridazine, both ¹H and ¹³C NMR

provide critical information about the electronic environment of each proton and carbon atom,

respectively.

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is paramount for accurate

interpretation.

Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic

compounds, while DMSO-d₆ can be used for less soluble samples.[1][2]

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
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¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.[4]

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

NMR Workflow

Sample Weighing Dissolution in Deuterated Solvent Transfer to NMR Tube Data Acquisition Data Processing & Interpretation
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Caption: A generalized workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25 d, J=9.0 Hz 1H Pyridazine H-4

6.80 d, J=9.0 Hz 1H Pyridazine H-5

5.30 m 1H Piperidine CH-O

3.30 m 2H
Piperidine CH₂-N

(axial)

2.90 m 2H
Piperidine CH₂-N

(equatorial)

2.10 m 2H Piperidine CH₂ (axial)

1.80 m 2H
Piperidine CH₂

(equatorial)

1.70 br s 1H Piperidine NH

Expert Interpretation:

Pyridazine Protons: The two doublets at 7.25 and 6.80 ppm are characteristic of the two

adjacent protons on the pyridazine ring. The downfield shift is due to the deshielding effect of

the electronegative nitrogen atoms and the chlorine substituent. The large coupling constant

(J ≈ 9.0 Hz) is typical for ortho-coupling in a six-membered aromatic ring. The proton at the

4-position is expected to be further downfield due to the anisotropic effect of the adjacent

nitrogen and the inductive effect of the chlorine atom.

Piperidine Protons: The piperidine ring protons appear in the more upfield region (1.70-5.30

ppm), consistent with their aliphatic nature. The proton attached to the carbon bearing the

oxygen (CH-O) is the most downfield of the piperidine signals due to the deshielding effect of

the ether oxygen. The protons on the carbons adjacent to the nitrogen (CH₂-N) are also

deshielded. The complexity of the piperidine signals (multiplets) arises from the

conformational rigidity of the ring (chair conformation) and the resulting complex spin-spin

coupling between axial and equatorial protons. The broad singlet at 1.70 ppm is
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characteristic of the N-H proton, which often undergoes exchange with residual water in the

solvent, leading to peak broadening.

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

162.0 Pyridazine C-6 (C-O)

155.0 Pyridazine C-3 (C-Cl)

130.0 Pyridazine C-4

118.0 Pyridazine C-5

75.0 Piperidine C-4 (C-O)

44.0 Piperidine C-2, C-6

32.0 Piperidine C-3, C-5

Expert Interpretation:

Pyridazine Carbons: The carbons of the pyridazine ring are significantly downfield, as

expected for an aromatic system containing electronegative heteroatoms. The carbons

directly attached to the chlorine (C-3) and oxygen (C-6) are the most downfield due to the

strong deshielding effects of these substituents.[5] The chemical shifts of the protonated

carbons (C-4 and C-5) are in the expected aromatic region.

Piperidine Carbons: The aliphatic carbons of the piperidine ring are found in the upfield

region of the spectrum. The carbon attached to the ether oxygen (C-4) is the most downfield

of the piperidine carbons, appearing around 75.0 ppm.[6] The carbons adjacent to the

nitrogen (C-2, C-6) appear around 44.0 ppm, and the remaining carbons (C-3, C-5) are the

most upfield.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.
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Experimental Protocol: MS Data Acquisition
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can

aid in protonation for positive ion mode.

Instrument Parameters (ESI-MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Mass Spectrometry Workflow

Sample Preparation Introduction to Ion Source Ionization Mass Analysis Detection & Data Interpretation

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry analysis.

Mass Spectral Data (Predicted, ESI+)
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m/z Interpretation

214.07 [M+H]⁺ (Monoisotopic) for C₉H₁₃ClN₃O⁺

216.07 [M+H]⁺ isotope peak due to ³⁷Cl

115.02 [C₄H₂ClN₂]⁺ (Chloropyridazine fragment)

100.09 [C₅H₁₂NO]⁺ (Piperidinoxy fragment)

Expert Interpretation:

Molecular Ion: The observation of a protonated molecular ion [M+H]⁺ at m/z 214.07 is

expected in ESI-MS. A crucial diagnostic feature is the presence of an isotope peak at m/z

216.07 with approximately one-third the intensity of the [M+H]⁺ peak, which is characteristic

of a molecule containing one chlorine atom.

Fragmentation Pattern: The fragmentation of 3-Chloro-6-(4-piperidyloxy)pyridazine is

likely to occur at the ether linkage. Cleavage of the C-O bond can lead to the formation of a

charged chloropyridazine fragment (m/z 115.02) or a charged piperidinoxy fragment (m/z

100.09). Further fragmentation of the piperidine ring is also possible, often involving the loss

of small neutral molecules.[7][8] The fragmentation of the pyridazine ring itself can also

occur, though this may require higher collision energies.[9][10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium N-H stretch (piperidine)

3000-3100 Weak
C-H stretch (aromatic,

pyridazine)

2850-2950 Medium
C-H stretch (aliphatic,

piperidine)

1580-1600 Strong
C=N/C=C stretch (pyridazine

ring)

1400-1500 Medium C=C stretch (pyridazine ring)

1200-1300 Strong C-O-C stretch (aryl-alkyl ether)

1000-1100 Strong C-O-C stretch (aryl-alkyl ether)

750-850 Strong C-Cl stretch (aromatic)

Expert Interpretation:

N-H and C-H Stretches: The presence of a medium intensity band in the 3300-3400 cm⁻¹

region is indicative of the N-H stretch of the secondary amine in the piperidine ring. The

weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while the

stronger bands below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the piperidine

ring.[11][12]

Pyridazine Ring Vibrations: The strong absorptions in the 1400-1600 cm⁻¹ region are due to

the C=C and C=N stretching vibrations within the pyridazine ring.[13]
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Ether Linkage: A strong, characteristic absorption for the C-O-C stretch of the aryl-alkyl ether

is expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

C-Cl Stretch: The C-Cl stretch for an aromatic chloride is typically observed in the 750-850

cm⁻¹ region.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition
Sample Preparation:

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or

methanol). The concentration should be adjusted to give an absorbance reading between 0.1

and 1.0.

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent

blank.

Instrument Parameters:

Wavelength Range: 200-400 nm.

Scan Speed: Medium.

UV-Vis Spectral Data (Predicted in Ethanol)
λmax (nm) Interpretation

~260-280 π → π* transition

Expert Interpretation:

The UV-Vis spectrum of 3-Chloro-6-(4-piperidyloxy)pyridazine is expected to be dominated

by the electronic transitions of the chloropyridazine chromophore. A π → π* transition is

anticipated in the 260-280 nm range. The piperidinyloxy substituent may cause a slight
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bathochromic (red) shift compared to unsubstituted 3-chloropyridazine due to the electron-

donating nature of the oxygen atom.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the structural characterization of 3-Chloro-6-(4-piperidyloxy)pyridazine. By

integrating the data from ¹H and ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy,

researchers can confidently confirm the identity and purity of this compound. The detailed

interpretation of the predicted spectral data, grounded in fundamental principles and

comparative analysis with related structures, serves as a valuable resource for scientists and

professionals in the field of drug development. Adherence to the outlined experimental

protocols will ensure the acquisition of high-quality data, which is the foundation of sound

scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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